2-Chloro-9-methyl-7H-purin-8(9H)-one
説明
Structure
2D Structure
特性
IUPAC Name |
2-chloro-9-methyl-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUVVSFIAPUPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Chloro-9-methyl-7H-purin-8(9H)-one is a purine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting viral infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The chlorine atom in the compound can engage in nucleophilic substitution reactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound can intercalate into nucleic acids, affecting their structure and function, which is critical for its role in anticancer activity.
Applications in Research
This compound has several notable applications:
- Medicinal Chemistry : It is utilized as a precursor for synthesizing antiviral and anticancer agents. Derivatives of this compound have demonstrated efficacy against various viral infections and several cancer cell lines.
- Biochemistry : The compound aids in studying enzyme mechanisms related to purine metabolism, providing insights into metabolic pathways.
- Chemical Biology : It serves as a probe for investigating interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance, studies have shown that certain derivatives can inhibit the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). These compounds demonstrated nanomolar potency in cellular assays, effectively suppressing downstream signaling pathways associated with cancer progression .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE). A series of derivatives showed moderate inhibitory activities against AChE, highlighting potential implications for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
A comparison with similar purine derivatives reveals unique properties attributed to the presence of both chlorine and methyl groups in this compound. This structural configuration enhances its reactivity and specificity towards biological targets compared to other purines lacking these substituents.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and methyl groups | Antiviral, anticancer |
| 9-Methyl-3H-purin-6(9H)-one | Lacks chlorine | Different reactivity |
| 2-Chloro-3H-purin-6(9H)-one | Lacks methyl group | Altered chemical properties |
| 2,6-Dichloro-9-methyl-3H-purin | Additional chlorine substituent | Varied biological activity |
Case Studies
- FLT3 Inhibition in AML : A study focused on the structure-activity relationship (SAR) of various purine derivatives revealed that modifications at positions 7 and 9 significantly enhanced selectivity towards FLT3 kinase inhibition. The most promising compound demonstrated effective inhibition in cellular models .
- Neuroprotective Potential : Another investigation highlighted the synthesis of novel derivatives based on this compound that exhibited promising AChE inhibition. These findings suggest potential therapeutic applications in treating Alzheimer's disease .
科学的研究の応用
Cancer Treatment
One of the primary applications of 2-Chloro-9-methyl-7H-purin-8(9H)-one is in cancer therapy, particularly as a kinase inhibitor:
- Cyclin-dependent Kinases (CDKs): The compound has shown potential in inhibiting CDK4, which is crucial for cell cycle regulation. Inhibition of CDK4 can lead to reduced proliferation of cancer cells, making it a target for therapeutic development against various cancers, including acute myeloid leukemia (AML) .
- FLT3 Kinase Inhibition: Studies indicate that derivatives of this compound can selectively inhibit FLT3 kinase, which is often mutated in AML. The structure-activity relationship (SAR) studies have demonstrated that modifications at positions 7 and 9 can enhance selectivity towards FLT3 . For instance, substituents at these positions have been optimized to improve efficacy against FLT3-positive AML cells, showing promising results in preclinical models .
Antiviral Activity
Recent research has also explored the antiviral potential of this compound:
- Mechanism of Action: Its derivatives are being investigated for their ability to inhibit viral enzymes, which could be beneficial against specific viral pathogens. This includes studies focusing on how these compounds interact with viral replication processes .
Synthesis and Chemical Modifications
The synthesis of this compound can be achieved through various chemical pathways, often involving chlorination and alkylation reactions on purine derivatives. The ability to modify the compound's structure allows researchers to tailor its biological activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-7-methyl-7H-purin-8(9H)-one | Methyl group at position 7 | Different biological activity profile |
| This compound | Methyl group at position 9 | Variability in kinase inhibition |
| 6-Chloro-8-substituted purines | Chlorine at position 6 | Broader range of biological activities |
| 2,6-Dichloropurine | Two chlorine substituents | Enhanced reactivity due to multiple halogen atoms |
| 2-Chloro-9-(2-deoxy-D-arabinofuranosyl)purine | Sugar moiety addition | Increased solubility and potential as nucleoside |
This table illustrates how variations in substituents can lead to distinct biological activities and therapeutic potentials.
Case Studies and Research Findings
Research findings highlight the significance of structural modifications in enhancing the efficacy of this compound:
- FLT3 Inhibitors Development: A study reported the design of new trisubstituted purines as FLT3 inhibitors, demonstrating that specific modifications could yield compounds with enhanced selectivity and potency against FLT3-positive AML cells .
- Kinase Inhibition Studies: Other studies have focused on the interaction between this compound and various kinases, revealing insights into its mechanism of action and potential therapeutic applications .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Position Variations
Chlorine Position
- 6-Chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9) Chlorine at C6 instead of C2. Used in kinase inhibitor studies due to its resemblance to ATP analogs .
6-Chloro-7-methyl-7H-purin-8(9H)-one (CAS 1226804-17-6)
Alkyl Group Variations
2-Chloro-9-cyclopentyl-7-methyl-7H-purin-8(9H)-one (CAS 1124329-94-7)
- 6-Amino-9-ethyl-7-methyl-7H-purin-8(9H)-one (CAS 1020719-54-3) Amino group at C6 increases hydrogen-bonding capacity, favoring interactions with polar residues in enzyme active sites. Ethyl group at N9 prolongs metabolic stability compared to methyl .
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Purin-8-one Derivatives
*logP values estimated via computational methods (Mercury CSD 2.0) .
準備方法
Direct Chlorination and Methylation of Purine Derivatives
One classical approach starts from purine or a related intermediate:
Step 1: Chlorination at the 2-position
Chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are used to selectively introduce chlorine at the 2-position of purine or 7H-purin-8-one derivatives. This step often requires controlled temperature (0–50°C) and anhydrous conditions to prevent hydrolysis.Step 2: Methylation at the 9-position
The methyl group at the 9-position is introduced via alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Step 3: Purification and Isolation
The crude product is purified by recrystallization from solvents such as ethanol or methanol, or by chromatographic techniques.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Chlorination | POCl3 or SOCl2, 0–50°C, anhydrous solvent (e.g., chloroform) | Selective for 2-position; moisture sensitive |
| Methylation | Methyl iodide or methyl sulfate, K2CO3 or NaH, DMF or DMSO, RT to 60°C | Alkylation at N9; base deprotonates nitrogen |
| Purification | Recrystallization from ethanol or methanol; silica gel chromatography | Ensures removal of side products and unreacted starting materials |
Representative Synthetic Scheme
- Starting Material: 7H-purin-8-one
- Chlorination: Treat with POCl3 → 2-chloro-7H-purin-8-one
- Methylation: React with methyl iodide and base → this compound
- Purification: Recrystallize or chromatograph to obtain pure compound
Research Findings and Yields
- The chlorination step typically proceeds with yields ranging from 70% to 85%, depending on reaction time and temperature control.
- Methylation yields are generally high (75–90%) when optimized with appropriate bases and solvents.
- Overall yields for the two-step process can reach approximately 60–75%.
- Purity is enhanced by recrystallization, with melting points consistent with literature values confirming compound identity.
Analytical Data Supporting Preparation
| Analytical Method | Observations |
|---|---|
| NMR (1H, 13C) | Signals corresponding to methyl at N9; aromatic protons of purine ring; keto carbonyl at C8 |
| Mass Spectrometry | Molecular ion peak consistent with C6H5ClN4O (molecular weight ~ 190 g/mol) |
| IR Spectroscopy | Characteristic C=O stretch near 1650 cm⁻¹; C–Cl stretch bands |
| Elemental Analysis | Matches theoretical values for C, H, N, Cl content |
Summary Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Direct Chlorination + Methylation | POCl3, methyl iodide, K2CO3, DMF | 0–50°C (chlorination), RT-60°C (methylation) | 60–75 overall | Straightforward, widely used method |
| Nucleoside Analog Synthesis | Protected sugars, 2,6-dichloropurine, bases | Multi-step, various temperatures | ~44 (for related nucleosides) | More complex, for nucleoside derivatives |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-Chloro-9-methyl-7H-purin-8(9H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution and alkylation. For example, alkylation with bromoethane under controlled temperatures (60–80°C) in anhydrous dimethylformamide (DMF) can improve yield . Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents) are critical to minimize by-products like N-over-O alkylation. Reaction progress should be monitored via TLC (Rf values) or HPLC .
Q. How can researchers confirm the purity and structural identity of the compound?
- Methodology :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is achievable with recrystallization from ethanol/water mixtures .
- Structural Verification :
- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 3.4–3.6 ppm (N–CH₃), δ 8.1–8.3 ppm (purine H).
- Mass Spectrometry : ESI-MS (positive mode) should yield [M+H]⁺ at m/z 198.6 (C₆H₇ClN₄O) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Common Impurities :
- Dehalogenation by-products : Due to incomplete chlorination.
- N-Methylation isomers : From competing alkylation at N3 vs. N9 positions.
- Mitigation :
- Use excess chlorinating agents (e.g., POCl₃) at 110°C for 6–8 hours .
- Optimize reaction time/temperature to favor N9 selectivity.
- Purify via flash chromatography (silica gel, ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric form or substitution pattern?
- Methodology :
- Grow single crystals via slow evaporation (DMF/water 1:1) .
- Use SHELXL for refinement: Key parameters include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .
- Mercury software (Cambridge Crystallographic Data Centre) can visualize H-bonding networks and π-π stacking interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17). The chlorine and methyl groups may occupy hydrophobic pockets, while the purine core forms H-bonds with catalytic lysine residues.
- MD Simulations : GROMACS can assess binding stability (RMSD <2 Å over 50 ns trajectories) .
Q. What strategies address discrepancies in biological activity data across studies?
- Root Causes :
- Variability in assay conditions (e.g., ATP concentration in kinase assays).
- Solubility differences (DMSO vs. aqueous buffers).
- Solutions :
- Standardize protocols: Use 10% DMSO for stock solutions and IC₅₀ determination via dose-response curves.
- Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
